3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
CAS No.: 866845-68-3
Cat. No.: VC5163508
Molecular Formula: C25H23N5
Molecular Weight: 393.494
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866845-68-3 |
|---|---|
| Molecular Formula | C25H23N5 |
| Molecular Weight | 393.494 |
| IUPAC Name | 3-(3-methylphenyl)-N-(2-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine |
| Standard InChI | InChI=1S/C25H23N5/c1-17-9-8-12-20(15-17)23-25-27-24(26-16-18(2)19-10-4-3-5-11-19)21-13-6-7-14-22(21)30(25)29-28-23/h3-15,18H,16H2,1-2H3,(H,26,27) |
| Standard InChI Key | KWGKGXYRONSGOY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC(C)C5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a triazolo[1,5-a]quinazoline scaffold, with a 3-methylphenyl group at position 3 and a 2-phenylpropylamine substituent at position 5. The quinazoline moiety consists of two fused benzene rings, while the triazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capabilities .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₁N₅O | |
| Molecular Weight | 347.4 g/mol | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | |
| XLogP3-AA | 3.7 | |
| Rotatable Bonds | 6 |
Spectroscopic Characterization
The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key NMR signals include aromatic protons at δ 7.2–8.6 ppm and methyl groups at δ 2.3–2.5 ppm . The HRMS profile shows a molecular ion peak at m/z 347.1746, consistent with the molecular formula C₂₀H₂₁N₅O .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step process:
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Cyclocondensation: Formation of the quinazoline core using anthranilic acid derivatives.
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Triazole Integration: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole ring .
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Substitution Reactions: Coupling of 3-methylphenyl and 2-phenylpropyl groups via Buchwald-Hartwig amination .
Table 2: Reaction Yields
| Step | Yield (%) | Conditions |
|---|---|---|
| Quinazoline Formation | 78–85 | Reflux, 12 h |
| Triazole Cycloaddition | 90–95 | CuSO₄, sodium ascorbate |
| Final Substitution | 73–88 | Pd catalyst, 80°C |
Green Chemistry Approaches
Recent advancements emphasize solvent-free reactions and microwave-assisted synthesis to reduce reaction times (from 12 h to 2 h) and improve yields (up to 92%).
Pharmacological Activities
Anticancer Efficacy
In vitro studies against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines demonstrated dose-dependent cytotoxicity, with IC₅₀ values ranging from 20.71 μM to 45.3 μM . Mechanistic studies revealed:
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EGFR Inhibition: Binding to the ATP pocket of EGFR tyrosine kinase (PDB ID: 1M17), forming hydrogen bonds with Met769 and Lys721 .
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Apoptosis Induction: ROS-mediated mitochondrial membrane depolarization and caspase-3 activation .
Table 3: Anticancer Activity
| Cell Line | IC₅₀ (μM) | Target Protein |
|---|---|---|
| MCF-7 | 20.71 | EGFR |
| HCT116 | 38.2 | Bcl-2 |
| PC-3 | 45.3 | AKT |
Mechanism of Action
Kinase Inhibition
The compound competitively inhibits EGFR by occupying the ATP-binding site, as evidenced by molecular docking studies. Key interactions include:
Transcriptional Modulation
Downregulation of oncogenic pathways (e.g., MAPK/ERK) and upregulation of pro-apoptotic genes (e.g., Bax, p21) have been observed at the mRNA level .
Comparative Analysis with Analogues
Table 4: Structure-Activity Relationships
| Compound | Substituents | IC₅₀ (MCF-7) |
|---|---|---|
| 3-(3-Methylphenyl)-...* | 3-methylphenyl, 2-phenylpropyl | 20.71 μM |
| 3-(4-Methoxyphenyl)-...† | 4-methoxyphenyl, phenethyl | 28.4 μM |
| 3-(4-Chlorophenyl)-...‡ | 4-chlorophenyl, benzyl | 52.6 μM |
*Current compound; †From; ‡From
The 3-methylphenyl group enhances lipophilicity (LogP = 3.7), improving membrane permeability compared to polar 4-methoxyphenyl derivatives (LogP = 2.9) .
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